molecular formula C16H18FNO2 B5189840 3-(3-fluorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione

3-(3-fluorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B5189840
M. Wt: 275.32 g/mol
InChI Key: WQBNCDNBRRHJHY-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione is a complex organic compound characterized by its bicyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a fluorinated phenyl group and a bicyclo[3.2.1]octane core. These structural elements contribute to its stability and reactivity, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

3-(3-fluorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-15(2)12-7-8-16(15,3)14(20)18(13(12)19)11-6-4-5-10(17)9-11/h4-6,9,12H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBNCDNBRRHJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)N(C2=O)C3=CC(=CC=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the bicyclic core: This step often involves a Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclo[3.2.1]octane structure.

    Introduction of the azabicyclo moiety: This can be achieved through a series of substitution reactions, where nitrogen-containing groups are introduced.

    Fluorination: The fluorophenyl group is typically introduced via electrophilic aromatic substitution, using reagents such as fluorine gas or more commonly, fluorinating agents like Selectfluor.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the introduction of the fluorophenyl group. The use of catalysts and optimized reaction conditions to increase yield and purity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the 2,4-dione, potentially converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.

Major Products

    Oxidation: Products include various oxidized forms of the bicyclic core, such as ketones or carboxylic acids.

    Reduction: Major products include alcohols or fully reduced bicyclic structures.

    Substitution: Substituted derivatives of the fluorophenyl group, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-fluorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its bicyclic structure and fluorinated phenyl group are of particular interest for the design of new drugs, especially those targeting the central nervous system.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the bicyclic core can fit into hydrophobic pockets, stabilizing the compound-protein complex. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione: Similar structure but with a chlorine atom instead of fluorine.

    3-(3-bromophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione: Similar structure but with a bromine atom instead of fluorine.

    3-(3-methylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(3-fluorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s binding affinity to biological targets and improve its metabolic stability, making it a valuable compound in drug discovery and development.

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